![molecular formula C8H4BrClS B3232138 4-Bromo-3-chlorobenzo[b]thiophene CAS No. 1334405-54-7](/img/structure/B3232138.png)
4-Bromo-3-chlorobenzo[b]thiophene
Overview
Description
“4-Bromo-3-chlorobenzo[b]thiophene” is a derivative of thiophene, which is a very important class of heterocyclic compounds. Thiophene and its derivatives have interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-Bromo-3-chlorobenzo[b]thiophene”, often involves heterocyclization of various substrates . For instance, 3-Bromothieno[3,2-b]thiophene, synthesized from thieno[3,2-b]thiophene, applying Cu-catalyzed Ullmann coupling reaction, was used to introduce branched 2-decyltetradecyl amine at its position-3 .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chlorobenzo[b]thiophene” can be determined by various methods such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .Chemical Reactions Analysis
Thiophene-based molecules, including “4-Bromo-3-chlorobenzo[b]thiophene”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-chlorobenzo[b]thiophene” can be analyzed using various techniques. For instance, the photoabsorption and fluorescence maxima of the three 4,4′-bibenzo [c]thiophene derivatives in toluene exhibit bathochromic shifts .Scientific Research Applications
- Antimicrobial Agents : Researchers have explored the antimicrobial properties of benzo[b]thiophenes. For instance, derivatives incorporating halogens (such as bromine and chlorine) have shown inhibitory effects against bacteria and fungi .
- Aryne Reactions : Recent studies have demonstrated the one-step synthesis of benzo[b]thiophenes via aryne reactions with alkynyl sulfides. This approach allows for the construction of diverse multisubstituted benzothiophenes .
Pharmaceutical Research
Chemical Synthesis
Safety and Hazards
While specific safety and hazard information for “4-Bromo-3-chlorobenzo[b]thiophene” is not available, it’s important to handle all chemicals with care. For instance, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
Thiophene-based conjugated polymers, including “4-Bromo-3-chlorobenzo[b]thiophene”, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
4-Bromo-3-chlorobenzo[b]thiophene is a type of organosulfur compound It’s known that thiophene derivatives, which 4-bromo-3-chlorobenzo[b]thiophene is a part of, have a wide range of therapeutic properties and applications in medicinal chemistry .
Mode of Action
It’s known that the synthesis of benzothiophenes, a class of compounds that includes 4-bromo-3-chlorobenzo[b]thiophene, involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry, affecting various biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
It’s known that the synthesis of benzothiophenes involves a reaction that can be influenced by various factors, including the presence of functional groups and substitution patterns .
properties
IUPAC Name |
4-bromo-3-chloro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGAKOOTNWCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290478 | |
Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorobenzo[b]thiophene | |
CAS RN |
1334405-54-7 | |
Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene, 4-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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